

"2-Amino-2-(4-methoxyphenyl)acetic acid" in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-2-(4-methoxyphenyl)acetic acid

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An In-depth Technical Guide to **2-Amino-2-(4-methoxyphenyl)acetic Acid** in Medicinal Chemistry

Authored for Drug Discovery & Development Professionals

Abstract

This guide provides a comprehensive technical overview of **2-Amino-2-(4-methoxyphenyl)acetic acid**, a non-proteinogenic α -amino acid of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies with a focus on achieving stereochemical control, and illuminate its pivotal role as a versatile chiral building block. A core focus will be placed on its application as a foundational scaffold in the design and development of novel agonists for the G protein-coupled receptor 88 (GPR88), a promising therapeutic target for neurological and psychiatric disorders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecule in their discovery programs.

Introduction: The Strategic Value of a Versatile Scaffold

2-Amino-2-(4-methoxyphenyl)acetic acid, often referred to as 4-methoxyphenylglycine, is a synthetic α -amino acid that has emerged as a high-value scaffold in modern drug discovery.^[1] Structurally, it is distinguished by an amino acid core, which imparts polarity and hydrogen bonding capabilities, and a 4-methoxyphenyl group. This methoxy-substituted phenyl ring is a critical feature, enhancing the molecule's lipophilicity compared to simpler amino acids like glycine or phenylalanine, a property that can significantly influence its biological activity and pharmacokinetic profile.^[1]

While not incorporated into proteins, its true value lies in its utility as a chiral building block. The ability to synthesize this compound in an enantiomerically pure form allows for the precise, three-dimensional construction of complex molecules designed to interact with specific biological targets. Its applications are diverse, but it has gained particular prominence as the foundational structure for a new class of agonists targeting the orphan G protein-coupled receptor 88 (GPR88), offering a new avenue for treating striatal-associated disorders.^{[2][3]}

Physicochemical Properties and Structural Analysis

The utility of **2-Amino-2-(4-methoxyphenyl)acetic acid** in drug design is rooted in its distinct molecular properties. The interplay between its polar amino acid backbone and its more lipophilic aromatic side chain governs its solubility, stability, and interaction with biological systems.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO ₃	^{[1][4]}
Molecular Weight	181.19 g/mol	^[4]
CAS Number	19789-59-4	
IUPAC Name	2-amino-2-(4-methoxyphenyl)acetic acid	^[4]
Synonyms	4-Methoxyphenylglycine, Amino(4-methoxyphenyl)acetic acid	^[5]

Causality of Structural Features:

- **α -Amino Acid Core:** The presence of both a primary amine ($-\text{NH}_2$) and a carboxylic acid ($-\text{COOH}$) group makes the molecule zwitterionic at physiological pH. This core is responsible for its ability to form key hydrogen bonds and salt bridges with biological targets, such as enzyme active sites or receptor binding pockets.
- **4-Methoxyphenyl Group:** This group is the primary determinant of the molecule's non-polar character. The methoxy ($-\text{OCH}_3$) substituent is an electron-donating group, which can influence the electronics of the aromatic ring. Crucially, it increases lipophilicity, which can enhance membrane permeability and oral bioavailability—key considerations in drug design. [1] The para substitution pattern provides a defined vector for extending the molecule into a receptor's binding pocket, making it an ideal anchor point for further chemical modification.

Synthesis Strategies: The Pursuit of Chirality

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective synthetic routes to produce enantiomerically pure **2-Amino-2-(4-methoxyphenyl)acetic acid** is of paramount importance.

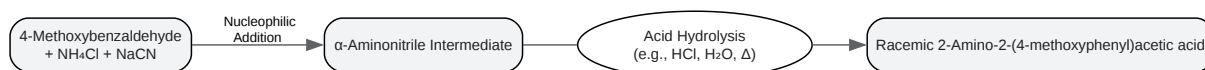
Classical Approach: The Strecker Synthesis

The Strecker synthesis is a foundational method for producing α -amino acids from aldehydes. [6][7] It offers a straightforward and robust pathway to the racemic form of 4-methoxyphenylglycine, which can then be resolved into its constituent enantiomers through classical resolution techniques (e.g., diastereomeric salt formation with a chiral acid or base).

Experimental Protocol: Racemic Strecker Synthesis

- **Step 1: Imine Formation.** To a solution of 4-methoxybenzaldehyde in methanol, add an equimolar amount of ammonium chloride followed by sodium cyanide. The reaction is typically stirred at room temperature. Causality: The aldehyde reacts with ammonia (generated in situ from ammonium chloride) to form an imine. This electrophilic imine is the key intermediate.
- **Step 2: Aminonitrile Formation.** The cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the imine to form an α -aminonitrile. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Step 3: Hydrolysis. The resulting α -aminonitrile is isolated and then subjected to acidic or basic hydrolysis. Refluxing in aqueous HCl is a common method. Causality: The nitrile group is hydrolyzed to a carboxylic acid, yielding the final α -amino acid product.
- Step 4: Purification. After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid, causing it to precipitate out of the solution. The solid product is then collected by filtration and can be further purified by recrystallization.



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Caption: Workflow of the Strecker synthesis for 4-methoxyphenylglycine.

Modern Asymmetric Synthesis Methodologies

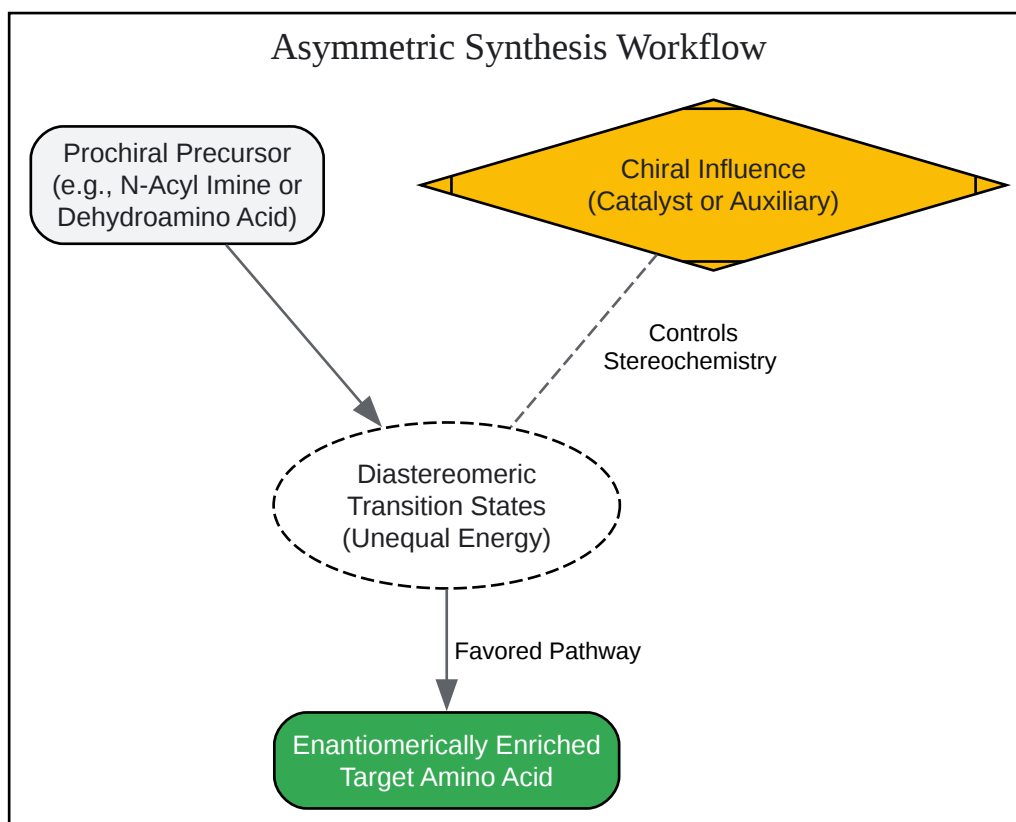
While the Strecker synthesis is effective, modern drug development demands more efficient, direct access to single enantiomers. Asymmetric synthesis methods achieve this by using a chiral influence to control the stereochemical outcome of the reaction.

Conceptual Framework for Asymmetric Synthesis

The core principle involves creating a diastereomeric transition state that favors the formation of one enantiomer over the other. This is typically achieved using either a chiral auxiliary or a chiral catalyst.

- **Chiral Auxiliaries:** A chiral auxiliary, such as the well-established tert-butanefulfinamide developed by the Ellman lab, is temporarily attached to the substrate.^[8] It sterically directs the addition of a nucleophile to one face of the molecule. After the key bond-forming step, the auxiliary is cleaved, yielding the enantiomerically enriched product. This method is highly reliable and provides high diastereoselectivity.
- **Catalytic Asymmetric Hydrogenation:** This elegant approach involves the hydrogenation of a prochiral dehydroamino acid precursor using a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral ligand (e.g., chiral bisphosphines).^[9] The chiral ligand

creates a chiral environment around the metal center, forcing the hydrogen to add to a specific face of the double bond, thus setting the stereocenter with high enantioselectivity. This method is highly atom-economical.



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Caption: Generalized workflow for asymmetric amino acid synthesis.

Core Application: A Scaffold for GPR88 Agonists

The orphan receptor GPR88 is a highly promising therapeutic target due to its specific expression in the striatum and its implication in various central nervous system disorders, including substance use disorder, psychosis, and movement disorders.[2][3] The discovery of potent and selective agonists has been a major goal, and **2-Amino-2-(4-methoxyphenyl)acetic acid** has proven to be an essential starting point for this endeavor.

From Scaffold to Lead Compound: A SAR-Guided Journey

Researchers have successfully used the 4-methoxyphenylglycine framework as a template to design novel GPR88 agonists.[3] Structure-activity relationship (SAR) studies have revealed key insights into the molecular features required for potent agonist activity.

- **Amine Group Modification:** The primary amine of the scaffold is a critical handle for modification. SAR studies have shown that this amine can be replaced by amides, esters, and even bioisosteric heterocycles like 1,3,4-oxadiazoles, leading to compounds with significantly improved potency and modified physicochemical properties, such as reduced lipophilicity.[2]
- **Phenyl Group on Amide Cap:** When the amine is converted to an amide, the nature of the "capping" group is crucial. A phenyl group on the amide cap is often essential for activity, though its tolerance for substitution is limited, indicating a specific and constrained binding pocket.[3]
- **Alkoxy Chain:** The methoxy group on the core phenyl ring can be extended. Longer alkoxy chains have been explored to optimize lipophilicity and potency, demonstrating the tunability of the scaffold.[2]

This progression from a simple building block to a highly potent and optimized lead compound exemplifies a classic medicinal chemistry workflow.



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Caption: Logical workflow from the core scaffold to a GPR88 agonist.

Conclusion and Future Perspectives

2-Amino-2-(4-methoxyphenyl)acetic acid is far more than a simple chemical reagent; it is a strategically valuable asset in the medicinal chemist's toolbox. Its unique combination of an

amino acid core and a tunable lipophilic side chain makes it an ideal starting point for constructing complex, biologically active molecules. The successful development of GPR88 agonists from this scaffold highlights its potential and provides a clear blueprint for future discovery efforts.

Future research will likely focus on several key areas:

- **New Synthetic Methods:** Continued innovation in catalytic asymmetric synthesis will provide even more efficient and sustainable routes to this and related amino acids.
- **Scaffold for New Targets:** The successful application in GPR88 research will undoubtedly inspire its use as a scaffold for designing ligands for other CNS and peripheral targets.
- **Peptidomimetics:** Incorporation of this non-natural amino acid into peptide sequences is a promising strategy for developing peptidomimetics with enhanced stability and novel pharmacological profiles.

By understanding its properties, synthesis, and proven applications, research and development teams can effectively harness the power of **2-Amino-2-(4-methoxyphenyl)acetic acid** to accelerate the discovery of next-generation therapeutics.

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- To cite this document: BenchChem. ["2-Amino-2-(4-methoxyphenyl)acetic acid" in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1619991#2-amino-2-4-methoxyphenyl-acetic-acid-in-medicinal-chemistry]

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